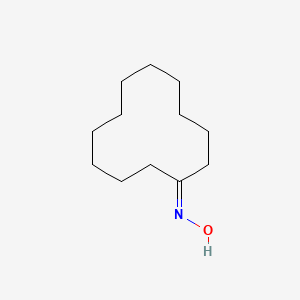

环十二酮肟

描述

Cyclododecanone oxime is a chemical compound with the molecular formula C12H23NO . It has an average mass of 197.317 Da and a monoisotopic mass of 197.177963 Da .

Synthesis Analysis

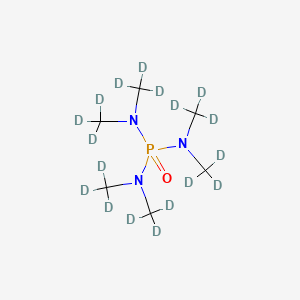

The synthesis of cyclododecanone oxime can be achieved through the Beckmann rearrangement . This rearrangement involves the conversion of an oxime functional group to substituted amides . The reaction is often catalyzed by acid, but other reagents such as tosyl chloride, thionyl chloride, phosphorus pentachloride, phosphorus pentoxide, triethylamine, sodium hydroxide, and trimethylsilyl iodide have also been known to promote the rearrangement . An electrochemical method for the one-pot synthesis of cyclohexanone oxime under ambient conditions with aqueous nitrate as the nitrogen source has also been reported .Molecular Structure Analysis

The molecular structure of cyclododecanone oxime consists of 12 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . The structure also includes an oxime functional group .Chemical Reactions Analysis

The Beckmann rearrangement is a key reaction involving cyclododecanone oxime . This rearrangement is stereospecific for ketoximes and N-chloro/N-fluoro imines, with the migrating group being anti-periplanar to the leaving group on the nitrogen .Physical and Chemical Properties Analysis

Cyclododecanone oxime has a density of 1.0±0.1 g/cm3, a boiling point of 324.5±11.0 °C at 760 mmHg, and a flash point of 198.9±8.5 °C . It has a molar refractivity of 59.2±0.5 cm3, a polar surface area of 33 Å2, and a molar volume of 199.2±7.0 cm3 .科学研究应用

微波辅助合成ω-月桂内酰胺

环十二酮肟在贝克曼重排反应中起着关键作用,这是尼龙12生产中的一个关键步骤。微波条件提高了该过程的效率,在短时间内提供了高转化率的ω-月桂内酰胺 (Conesa et al., 2007)。

纳米晶和介孔材料在贝克曼重排中的应用

在液相贝克曼重排中,使用纳米晶和介孔材料显著提高了环十二酮肟的转化率和选择性。这些材料提供了更好的催化剂寿命,并减少了反应后的有机残留物 (Botella et al., 2007)。

双环十二烷基衍生物的结构分析

合成和表征了环十二酮肟衍生物,揭示了晶体和溶液状态下特定的构象结构,这对于理解它们的化学行为至关重要 (Wang et al., 2006)。

催化剂在贝克曼重排中的作用

对不同Beta沸石的研究突出了催化剂组成在环十二酮肟的贝克曼重排中的重要性。像骨架Al和内部硅醇基团的存在等因素显著影响了转化率和选择性 (Camblor et al., 1998)。

离子液体在贝克曼重排中的应用

研究表明,某些离子液体能够促进环十二酮肟的贝克曼重排,具有高活性和选择性。这突显了在化学过程中使用离子液体作为替代溶剂的潜力 (Blasco et al., 2010)。

胶束催化在环十二酮肟氧化反应中的应用

胶束催化显著提高了环十二酮肟的反应速率。这种方法在反应效率方面有显著改进,展示了胶束在化学合成中的潜力 (Janakiraman & Sharma, 1985)。

氧化和过氧化研究

对环十二酮的氧化研究为高效生产环十二酮衍生物的方法提供了见解,对进一步的化学合成具有重要意义 (Barton et al., 1990)。

贝克曼重排中催化位点的洞察

红外光谱研究深入了解了各种固体中贝克曼重排的活性位点,有助于优化这一关键反应在化学制造中的应用 (Fernandez et al., 2006)。

在香水合成中的应用

环十二酮在合成大环化合物,特别是麝香酮方面起着关键作用,并广泛用于香水行业中的艾克托利德等材料的生产 (Zhao Qibo, 2010)。

融合杂环的合成

环十二酮作为合成具有氮杂环的各种大环系统的合成子。这种应用展示了它在创建复杂有机结构方面的多功能性 (Zoorob et al., 2012)。

作用机制

安全和危害

属性

IUPAC Name |

N-cyclododecylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h14H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRFXJBEIINMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NO)CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241552 | |

| Record name | Cyclododecanone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-89-4 | |

| Record name | Cyclododecanone, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecanone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

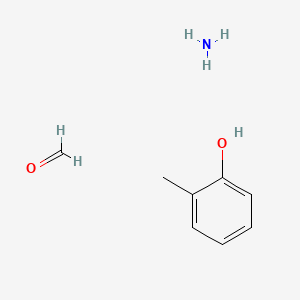

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

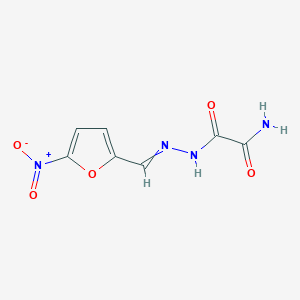

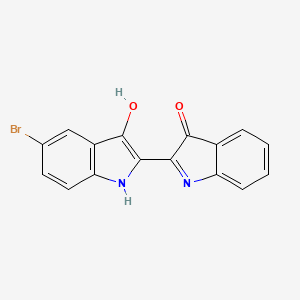

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B1605899.png)